
1-(4-Iodophenyl)cyclobutanecarboxylic acid
Vue d'ensemble
Description
“1-(4-Iodophenyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C11H11IO2 . It is categorized under carboxylic acids . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an iodophenyl group attached to a cyclobutanecarboxylic acid. The molecular weight of this compound is 302.106 .
Applications De Recherche Scientifique
Synthesis of Trifluoromethyl-Substituted Analogues
Research by Radchenko et al. (2009) focuses on the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, showcasing a method involving the transformation of the acid moiety into the trifluoromethyl group. This work contributes to the development of novel compounds with potential applications in medicinal chemistry and materials science Radchenko et al., 2009.
Novel Synthesis Route
Fu Zhi-feng (2004) developed a more convenient and practical synthesis route for 1-aminocyclobutanecarboxylic acid, suggesting industrial application prospects. This method could potentially streamline the production process of related compounds, benefiting various scientific research fields Fu Zhi-feng, 2004.
Conformationally Restricted NMR Label for Peptides
A study by Tkachenko et al. (2014) introduced a monofluoro-substituted amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This innovative approach could enhance the understanding of peptide structures and functions, offering valuable insights into biochemistry and pharmacology Tkachenko et al., 2014.
Potential Therapy Agent for Boron Neutron Capture Therapy
The synthesis of a novel boronated aminocyclobutanecarboxylic acid by Kabalka and Yao (2004) for potential use in boron neutron capture therapy highlights its significance in advancing cancer treatment methodologies. This research could pave the way for more effective and targeted cancer therapies Kabalka & Yao, 2004.
Applications in Co-crystal Formation
Lemmerer and Fernandes (2012) explored the co-crystallization of cyclic carboxylic acids with isonicotinamide, revealing intricate co-crystal structures with potential applications in pharmaceuticals and materials science. This research provides a foundation for the development of new co-crystal materials with enhanced properties Lemmerer & Fernandes, 2012.
Propriétés
IUPAC Name |
1-(4-iodophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCKXHXXUWWDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




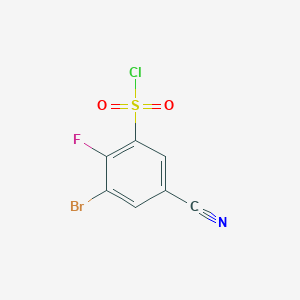
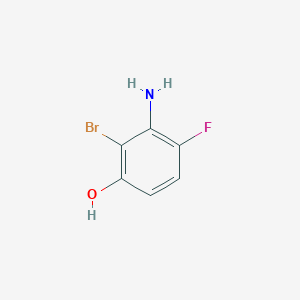
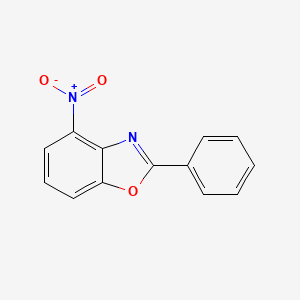

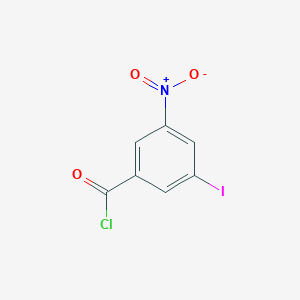
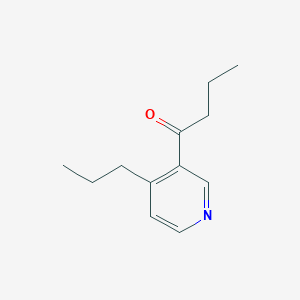
![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)

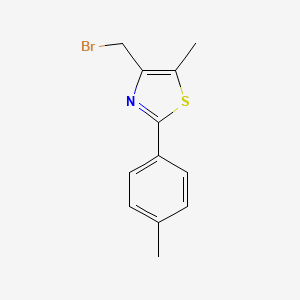
![1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B1405117.png)

![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)
